What is the CAS number and chemical structure for 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine
What is the CAS number and chemical structure for 6-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine
An In-Depth Technical Guide to 6-Methoxy-2,3-dihydrobenzo[b][1][2]dioxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methoxy-2,3-dihydrobenzo[b][1][2]dioxine, a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role as a versatile scaffold in the design of novel therapeutic agents. Particular emphasis is placed on the practical application of this molecule, supported by detailed experimental protocols and an analysis of its structure-activity relationships within the broader context of benzodioxane derivatives.
Core Identification and Chemical Structure
6-Methoxy-2,3-dihydrobenzo[b][1][2]dioxine is a substituted aromatic ether belonging to the benzodioxane class of compounds. Its structure is characterized by a benzene ring fused to a 1,4-dioxane ring, with a methoxy group substituent on the aromatic portion.
CAS Number: 29668-45-9[1]
Molecular Formula: C₉H₁₀O₃
Chemical Structure:
Caption: Chemical structure of 6-Methoxy-2,3-dihydrobenzo[b][1][2]dioxine.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 6-Methoxy-2,3-dihydrobenzo[b][1][2]dioxine is fundamental for its application in research and development. The following table summarizes key data points.
| Property | Value | Reference |
| Molecular Weight | 166.17 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline powder | |
| Solubility | Soluble in DMSO, Methanol, and Chloroform | |
| InChI | 1S/C9H10O3/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6H,4-5H2,1H3 | [3] |
| InChIKey | BHVMWYAFPVJCTG-UHFFFAOYSA-N | [3] |
| SMILES | COC1=CC2=C(C=C1)OCCO2 |
Spectroscopic Profile
The structural elucidation of 6-Methoxy-2,3-dihydrobenzo[b][1][2]dioxine and its derivatives is heavily reliant on spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the dioxolane ring protons, and the methoxy group protons. The methoxy group typically appears as a sharp singlet around 3.8 ppm.[4] The protons on the dioxane ring will likely appear as a multiplet between 4.2 and 4.3 ppm. The aromatic protons will present as a complex splitting pattern in the aromatic region (6.5-7.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the methoxy carbon (around 55-60 ppm), the dioxane carbons (around 64 ppm), and the aromatic carbons (in the 110-150 ppm range).[5]
Infrared (IR) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
C-O stretching (ether): ~1000-1300 cm⁻¹ (multiple bands)
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the dioxane ring.
Synthesis Methodology
The synthesis of 6-Methoxy-2,3-dihydrobenzo[b][1][2]dioxine can be achieved through a Williamson ether synthesis approach, starting from a suitably substituted catechol and a dihaloethane. A representative protocol is outlined below.
Experimental Protocol: Synthesis from 4-Methoxybenzene-1,2-diol
This protocol describes a common and effective method for the preparation of the target compound.
Caption: General workflow for the synthesis of 6-Methoxy-2,3-dihydrobenzo[b][1][2]dioxine.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-methoxybenzene-1,2-diol (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Heating: Heat the reaction mixture to 90 °C with stirring.
-
Addition of Dihaloalkane: Slowly add 1,2-dibromoethane (1.1 eq) to the reaction mixture via a dropping funnel.
-
Reaction Monitoring: Maintain the reaction at 90 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature and pour it into a beaker containing cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 6-Methoxy-2,3-dihydrobenzo[b][1][2]dioxine.
Applications in Drug Discovery and Medicinal Chemistry
The 1,4-benzodioxane scaffold, including its 6-methoxy derivative, is a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets.[6]
Role as a Pharmacophore
The 2,3-dihydrobenzo[b][1][2]dioxine moiety is a key component in a number of pharmacologically active compounds. Its rigid structure and the presence of oxygen atoms allow for specific interactions with receptor binding sites. The methoxy group at the 6-position can further modulate the electronic properties and lipophilicity of the molecule, influencing its binding affinity and selectivity for different targets.
Adrenoceptor Antagonists
Derivatives of 6-methoxy-2,3-dihydrobenzo[b][1][2]dioxine have been investigated as potent and selective α1D-adrenoceptor antagonists.[1][7] The (S)-enantiomer of a dihydrobenzofuranoxy derivative, which incorporates a rigidified 6-methoxy-substituted phenoxy substructure, demonstrated high affinity and selectivity for the α1D-adrenoceptor subtype.[1][7] This highlights the potential of the 6-methoxybenzodioxane scaffold in developing drugs for conditions where α1D-adrenoceptor antagonism is beneficial, such as benign prostatic hyperplasia.
Caption: The role of 6-methoxy-2,3-dihydrobenzo[b][1][2]dioxine as a scaffold in drug discovery.
Serotonin Receptor Ligands
The benzodioxane nucleus is also a well-established pharmacophore for serotonin (5-HT) receptor ligands. While specific studies on 6-methoxy-2,3-dihydrobenzo[b][1][2]dioxine as a direct 5-HT ligand are limited, related benzodioxane derivatives have shown high affinity for 5-HT1A receptors. The electronic contribution of the methoxy group can be explored to fine-tune the selectivity and efficacy of these ligands for various 5-HT receptor subtypes, which are implicated in a range of neuropsychiatric disorders.
Conclusion and Future Perspectives
6-Methoxy-2,3-dihydrobenzo[b][1][2]dioxine is a valuable building block in the synthesis of complex molecules with significant therapeutic potential. Its utility as a scaffold in the design of selective α1D-adrenoceptor antagonists has been demonstrated, and its potential as a modulator of other G-protein coupled receptors, such as serotonin receptors, warrants further investigation. Future research efforts should focus on the development of efficient and stereoselective synthetic routes to access a wider range of derivatives. Furthermore, a deeper understanding of the structure-activity relationships of 6-methoxy-substituted benzodioxanes will be crucial for the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.
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